molecular formula C20H18ClN5O3 B2733316 N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1008068-64-1

N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2733316
CAS No.: 1008068-64-1
M. Wt: 411.85
InChI Key: SMEWXXBDLAMFBF-UHFFFAOYSA-N
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Description

The compound N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide features a fused pyrrolo-triazole core with a 4-ethylphenyl substituent at position 5 and an N-(4-chlorophenyl)acetamide side chain.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O3/c1-2-12-3-9-15(10-4-12)26-19(28)17-18(20(26)29)25(24-23-17)11-16(27)22-14-7-5-13(21)6-8-14/h3-10,17-18H,2,11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMEWXXBDLAMFBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolo[3,4-d][1,2,3]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.

    Introduction of the Chlorophenyl and Ethylphenyl Groups: These groups are introduced through substitution reactions, where the appropriate halogenated precursors react with the core structure.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenated compounds and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.

Scientific Research Applications

N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core is conserved across several analogs, but substituent variations significantly alter electronic and steric properties:

Compound Name Substituents at Position 5 Acetamide Substituent Molecular Formula Key Properties/Applications
Target Compound 4-ethylphenyl N-(4-chlorophenyl) C₂₁H₁₉ClN₆O₃ (estimated) Not reported
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-...-acetamide () 3-chloro-4-fluorophenyl N-(2,3-dimethylphenyl) C₂₁H₁₇ClFN₅O₃ Higher polarity (Cl/F substituents)
3-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[2-(1H-tetrazol-5-yl)phenyl]propanamide () Pyridine/tetrazole hybrid N-(tetrazolyl-phenyl) C₁₈H₁₇N₇O₂ Enhanced solubility (tetrazole)

Key Observations :

Electronic Effects of Substituents

The isovalency principle () highlights that substituents with similar electron-withdrawing/donating effects yield comparable reactivity. For example:

  • 4-Chlorophenyl (target) vs. 3-chloro-4-fluorophenyl (): Both Cl and F are electron-withdrawing, but the latter’s ortho-fluorine may enhance steric hindrance .
  • 4-Ethylphenyl (target) vs. 5-methyl-1H-pyrazole (): Ethyl groups donate electrons weakly, whereas pyrazole rings create conjugated π-systems for metal coordination .

Challenges :

  • Steric hindrance from the 4-ethylphenyl group may reduce reaction yields compared to smaller substituents (e.g., ’s 3-chloro-4-fluorophenyl) .
  • Crystallinity issues (common in fused triazoles) necessitate advanced refinement tools like SHELXL () for structural validation .

Computational and Crystallographic Insights

  • Software : Structural determination of analogs relies on SHELX () and WinGX/ORTEP () for modeling anisotropic displacement and hydrogen-bonding networks .
  • Hypothesized Activity : The target compound’s chloro and ethyl groups may favor interactions with hydrophobic enzyme pockets, similar to PROTACs in .

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